molecular formula C19H20BF3O3 B8063052 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

Cat. No. B8063052
M. Wt: 364.2 g/mol
InChI Key: KWELKLMDYNYJMK-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane” is a complex organic compound. It is a derivative of boric acid . This compound is related to 4-Trifluoromethylphenol , which is a member of the class of (trifluoromethyl)benzenes .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through various analyses. The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are studied using DFT .

Scientific Research Applications

  • Inhibition of Serine Proteases : This compound, in the form of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been found to exhibit inhibitory activity against serine proteases, including thrombin, without significant S–B or N–B coordination (Spencer et al., 2002).

  • Fluorescent Probing in Living Cells : A derivative of this compound, specifically 4-PYB, has been used for sensitive and selective detection of H2O2 in living cells, displaying large Stokes shift and outstanding fluorescence properties (Nie et al., 2020).

  • Bright Emission from Nanoparticles : It was used to initiate Suzuki-Miyaura chain growth polymerization, resulting in nanoparticles that exhibited bright fluorescence emission, with the ability to tune emission wavelengths through energy transfer (Fischer et al., 2013).

  • Synthesis of Poly(3-hexylthiophene) : This compound played a crucial role in the Suzuki-Miyaura coupling polymerization to yield poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distribution (Yokozawa et al., 2011).

  • Creation of Boron Capped Polyenes : Novel derivatives of this compound have been synthesized and utilized in the creation of boron-containing polyene systems, potentially applicable in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

  • Electrochemical Properties : Studies have explored its electrochemical properties, including lower oxidation potentials and anodic substitution reactions, highlighting its significance in electrochemical analyses (Tanigawa et al., 2016).

Future Directions

The compound has potential applications in various fields due to its unique structure. It has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Furthermore, arylboronic acid, which is related to this compound, is economical and easy to obtain, stable to water and air, and has a wide range of applications .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWELKLMDYNYJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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